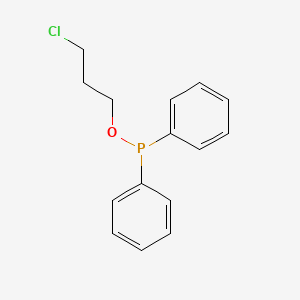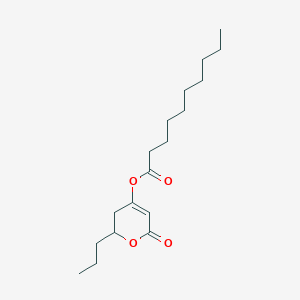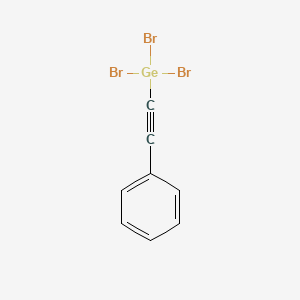
Tribromo(phenylethynyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(phenylethynyl)germane is an organogermanium compound characterized by the presence of three bromine atoms and a phenylethynyl group attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(phenylethynyl)germane can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and the phenylethynyl group to a germanium precursor. One common method involves the reaction of phenylethynylgermanium trichloride with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective introduction of bromine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tribromo(phenylethynyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Tribromo(phenylethynyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tribromo(phenylethynyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with aromatic residues in proteins, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tribromobenzene: Similar in structure but lacks the germanium atom.
Phenylethynylgermanium trichloride: Similar but with chlorine atoms instead of bromine.
Tribromo(phenylethynyl)silane: Similar but with silicon instead of germanium.
Uniqueness
Tribromo(phenylethynyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs
Properties
CAS No. |
91152-63-5 |
|---|---|
Molecular Formula |
C8H5Br3Ge |
Molecular Weight |
413.47 g/mol |
IUPAC Name |
tribromo(2-phenylethynyl)germane |
InChI |
InChI=1S/C8H5Br3Ge/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
AQYGJUKLFRVXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Ge](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


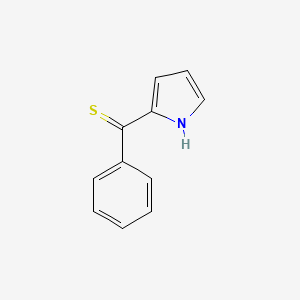
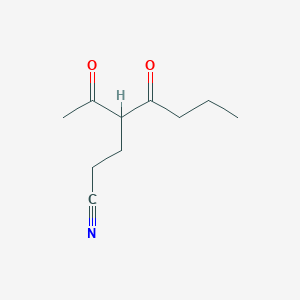
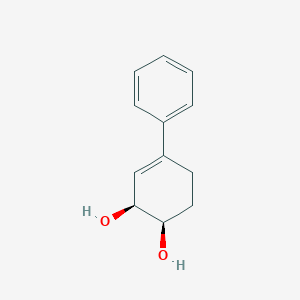
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
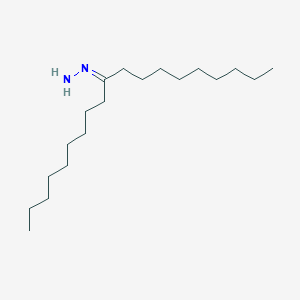


![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
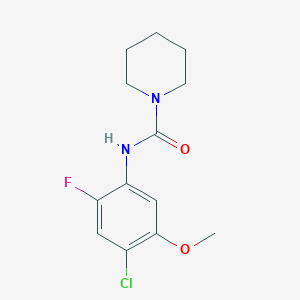
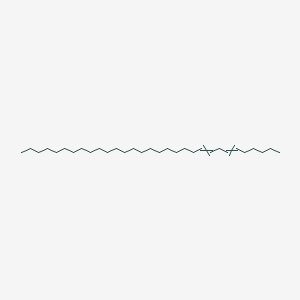
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
